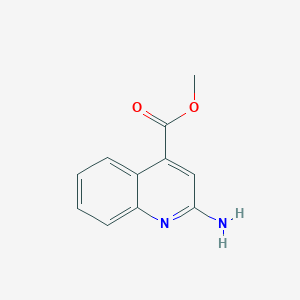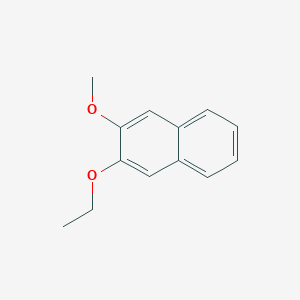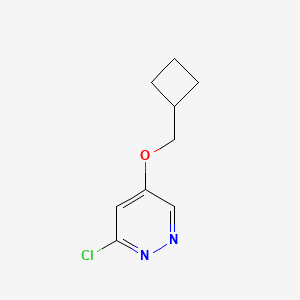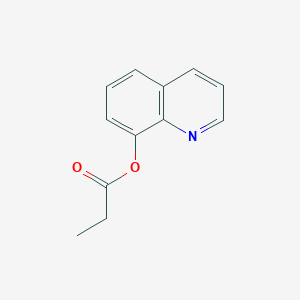
2,6-Dichloropyridine-3,5-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloropyridine-3,5-dicarbaldehyde is a heterocyclic compound with the molecular formula C7H3Cl2NO2 and a molecular weight of 204.01 g/mol . It is characterized by the presence of two chlorine atoms and two aldehyde groups attached to a pyridine ring. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloropyridine-3,5-dicarbaldehyde typically involves the chlorination of pyridine derivatives followed by formylation. One common method includes the reaction of 2,6-dichloropyridine with a formylating agent under controlled conditions to introduce the aldehyde groups at the 3 and 5 positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and formylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloropyridine-3,5-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,6-Dichloropyridine-3,5-dicarboxylic acid.
Reduction: 2,6-Dichloropyridine-3,5-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dichloropyridine-3,5-dicarbaldehyde is widely used in scientific research due to its versatility as a building block. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,6-Dichloropyridine-3,5-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloropyridine-3,5-dicarboxylic acid
- 2,6-Dichloropyridine-3,5-dimethanol
- 2,6-Dichloropyridine-3,5-diformylpyridine
Uniqueness
2,6-Dichloropyridine-3,5-dicarbaldehyde is unique due to the presence of both chlorine atoms and aldehyde groups on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research .
Propriétés
Numéro CAS |
81319-42-8 |
|---|---|
Formule moléculaire |
C7H3Cl2NO2 |
Poids moléculaire |
204.01 g/mol |
Nom IUPAC |
2,6-dichloropyridine-3,5-dicarbaldehyde |
InChI |
InChI=1S/C7H3Cl2NO2/c8-6-4(2-11)1-5(3-12)7(9)10-6/h1-3H |
Clé InChI |
GQBTUJFOPZQXJK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1C=O)Cl)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899785.png)


![1-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)ethan-1-one](/img/structure/B11899816.png)
![Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl-](/img/structure/B11899836.png)
